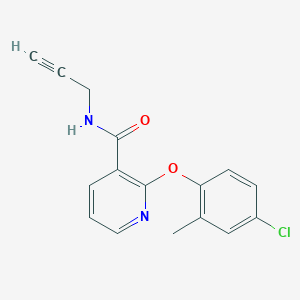

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide

Description

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide is a synthetic organic compound characterized by a 4-chloro-2-methylphenoxy group attached to a pyridine ring, with a propargyl-substituted formamide moiety.

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-3-8-18-15(20)13-5-4-9-19-16(13)21-14-7-6-12(17)10-11(14)2/h1,4-7,9-10H,8H2,2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILHMHAXRQVQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form the 2-(4-chloro-2-methylphenoxy)(3-pyridyl) compound. The final step involves the reaction of this intermediate with propargylamine to form the desired this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Phenoxyacetic Acid Derivatives

- MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid): A widely used auxin herbicide (HRAC Group O) with high selectivity for broadleaf weeds. Unlike the target compound, MCPA lacks the pyridine and propargylformamide groups, relying on its carboxylic acid moiety for herbicidal activity .

- MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid): A chiral herbicide with systemic action. Its propionic acid chain enhances soil mobility compared to MCPA, but it shares the carcinogenic risks associated with chlorophenoxy herbicides .

- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): A synthetic auxin mimic with a triazole substituent. WH7 demonstrates root growth inhibition in Arabidopsis, highlighting the role of heterocyclic amides in bioactivity .

Pyridine-Containing Analogues

- 3-Chloro-N-phenyl-phthalimide: A polyimide precursor with a chlorinated aromatic system. While structurally distinct, its use in polymer synthesis underscores the versatility of chloro-methylphenoxy motifs in materials science .

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : An ibuprofen derivative with a chlorophenethyl group. This compound illustrates the pharmacological relevance of chloroaromatic amides .

Mechanistic and Toxicological Insights

- Herbicidal Activity: Phenoxy derivatives like MCPA and MCPP act as synthetic auxins, disrupting plant cell elongation. The target compound’s pyridine ring may enhance binding to auxin receptors or confer resistance to enzymatic degradation .

- Toxicity: Chlorophenoxy compounds are associated with carcinogenicity (e.g., lymphoma risks) due to metabolic activation into free radicals. The propargyl group in the target compound could mitigate this by altering metabolic pathways .

Activité Biologique

1-Phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can be represented as follows:

Anti-inflammatory Activity

Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests showed that certain derivatives reduced TNF-α levels by up to 85% at concentrations of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. A study reported that derivatives of pyrazole exhibited activity against E. coli, Bacillus subtilis, and Staphylococcus aureus. Specifically, the compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against these pathogens .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. One notable finding indicated that 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 15 to 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Studies

- Case Study on Anti-inflammatory Activity : In a controlled study involving carrageenan-induced paw edema in rats, the compound exhibited significant reduction in swelling compared to control groups treated with saline. The results suggested a comparable efficacy to ibuprofen at similar dosages .

- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound could inhibit bacterial growth effectively at concentrations lower than traditional antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | Effect | IC50/MIC (µM) |

|---|---|---|---|

| Anti-inflammatory | TNF-α and IL-6 | Up to 85% inhibition | 10 |

| Antimicrobial | E. coli, Bacillus subtilis | Significant growth inhibition | 25 |

| Anticancer | MCF-7 and HeLa | Induced apoptosis | 15 - 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.